![molecular formula C12H16BrCl2NO B1527174 4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1220033-35-1](/img/structure/B1527174.png)
4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolic Activity and Weight Management
Research on compounds structurally related to 4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride has shown promising results in the field of obesity management. For instance, studies have demonstrated that certain piperidine derivatives, when administered chronically, can lead to reduced food intake and weight gain in obese rats. These findings highlight the potential metabolic effects of such compounds, indicating an increase in free fatty acid concentration in treated obese rats, suggesting a mechanism through which these compounds may influence weight management (Massicot, Steiner, & Godfroid, 1985).
Neuropsychopharmacology and Feeding Behavior
Further research into similar piperidine derivatives has explored their effects on feeding behavior, with findings indicating that these compounds can affect the satiety center, reducing obesity induced by gold thioglucose in mice. These studies suggest a neuropsychopharmacological aspect to their action, with low toxicity and absence of psychotropic activity, making them a novel area of interest for tackling obesity through modulation of feeding behavior (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure and Metabolic Rate
Another aspect of research on related compounds has shown that they can increase energy expenditure by elevating resting oxygen consumption and reducing body weight gain and food intake over prolonged treatment periods. This indicates that these compounds could potentially stimulate mitochondrial oxygen consumption, leading to an increase in metabolic rate and thus supporting their use in obesity management and metabolic syndrome treatment (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Molecular and Crystal Structure Insights
On a more foundational level, studies have detailed the crystal and molecular structures of related piperidine compounds, providing insight into their chemical properties and interactions. Such research lays the groundwork for understanding how these compounds can be further modified or utilized in various therapeutic applications, offering a basis for the development of new drugs or treatment strategies (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antibacterial Potentials
Research into N-substituted acetamide derivatives of piperidine has revealed their antibacterial potentials, indicating that modifications of the piperidine structure can result in compounds with significant antibacterial activity. This opens up avenues for the development of new antibacterial agents based on the piperidine core, addressing the growing concern over antibiotic resistance (Iqbal et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-bromo-2-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXZJCJIJRWGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




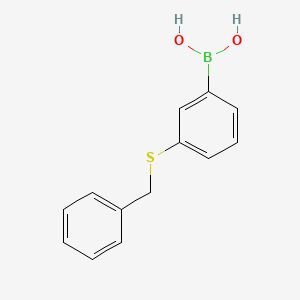
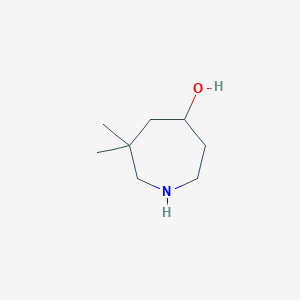

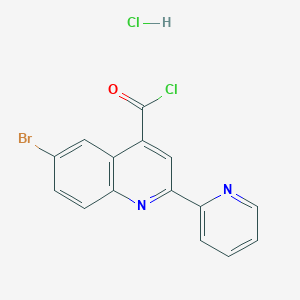

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1527103.png)
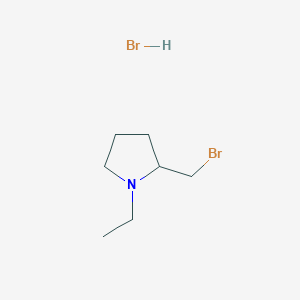
![[4-(2-Nitropropyl)phenyl]amine hydrochloride](/img/structure/B1527105.png)
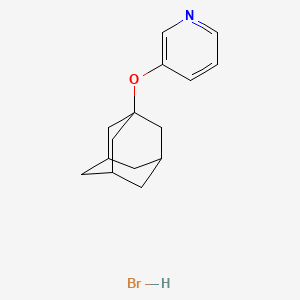

![Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527108.png)

